1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a unique structure that combines a hydroxymethyl group with a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the hydroxymethylation of tetrahydronaphthalene derivatives. One common method includes the reaction of tetrahydronaphthalene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . This reaction is usually carried out under mild conditions to avoid overreaction and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts, such as metal catalysts, can also be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Hydroxymethyl)-naphthalene: Similar structure but lacks the tetrahydro component.
1-(Hydroxymethyl)-tetralin: Similar backbone but different substitution pattern.
1-(Hydroxymethyl)-2,3-dihydronaphthalene: Similar structure with a different degree of hydrogenation.
Uniqueness: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific combination of a hydroxymethyl group with a tetrahydronaphthalene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,12-13H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIGLGUJZNKGLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4217-69-0 |
Source
|
Record name | 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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